Home > Products > Screening Compounds P5799 > Ranacyclin-B-RN1
Ranacyclin-B-RN1 -

Ranacyclin-B-RN1

Catalog Number: EVT-244668
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranacyclin-B-RN1 is a bioactive peptide derived from the skin secretion of amphibians, particularly from the East Asian frog species Pelophylax nigromaculatus. This compound is part of a broader class of antimicrobial peptides that exhibit significant biological activities, including antimicrobial and potential therapeutic properties. The interest in Ranacyclin-B-RN1 arises from its unique structure and its efficacy against various pathogens, making it a candidate for further research in drug development.

Source and Classification

Ranacyclin-B-RN1 is classified as an antimicrobial peptide, which are small proteins typically composed of 12 to 50 amino acids. These peptides are known for their ability to disrupt microbial membranes, leading to cell death. The source of Ranacyclin-B-RN1 is specifically the skin secretions of Pelophylax nigromaculatus, which are rich in various bioactive compounds that serve protective functions for the amphibians in their natural habitats .

Synthesis Analysis

Methods

The synthesis of Ranacyclin-B-RN1 can be approached through several methodologies:

  • Natural Extraction: The peptide can be isolated from the skin secretions of the frog using techniques such as liquid chromatography and mass spectrometry. This method involves collecting the skin secretions, followed by purification processes to isolate the peptide.
  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a common technique for synthesizing peptides like Ranacyclin-B-RN1. This method allows for precise control over the amino acid sequence and structure.

Technical Details

In SPPS, the peptide chain is assembled stepwise on a solid support, with each amino acid added in a sequential manner. Protective groups are used to prevent unwanted reactions during synthesis. Once complete, the peptide is cleaved from the support and purified through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Molecular Structure Analysis

Structure

Ranacyclin-B-RN1 has a specific amino acid sequence that contributes to its biological activity. The molecular structure typically features a combination of hydrophobic and charged residues that facilitate its interaction with microbial membranes.

Data

The molecular weight of Ranacyclin-B-RN1 is approximately 2,000 Da, and its structural conformation often includes alpha-helices or beta-sheets, which are critical for its function as an antimicrobial agent. The precise three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .

Chemical Reactions Analysis

Reactions

Ranacyclin-B-RN1 participates in various chemical reactions that enhance its antimicrobial properties:

  • Membrane Disruption: The primary reaction mechanism involves binding to microbial membranes, leading to pore formation and subsequent lysis of bacterial cells.
  • Inhibition of Enzymatic Activity: It may also inhibit specific enzymes critical for microbial survival, although detailed studies on these interactions are still ongoing.

Technical Details

Understanding these reactions requires studying the peptide's interactions at the molecular level, often using techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy to monitor binding events and conformational changes .

Mechanism of Action

Process

The mechanism by which Ranacyclin-B-RN1 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components of microbial membranes.
  2. Insertion: It inserts into the membrane, disrupting lipid bilayer integrity.
  3. Pore Formation: This leads to pore formation, allowing leakage of essential cellular contents.
  4. Cell Death: Ultimately, this results in cell death due to loss of homeostasis.

Data

Studies indicate that Ranacyclin-B-RN1 shows activity against a range of bacteria, including both Gram-positive and Gram-negative strains, highlighting its broad-spectrum potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Activity: Exhibits significant antimicrobial activity with minimum inhibitory concentrations often measured in micromolar ranges.

Relevant data from studies indicate that Ranacyclin-B-RN1 maintains its activity across various environmental conditions, making it suitable for therapeutic applications .

Applications

Ranacyclin-B-RN1 has promising applications in several scientific fields:

  • Pharmaceutical Development: Its antimicrobial properties make it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
  • Biomedical Research: It serves as a model compound for studying peptide-membrane interactions and can be used in drug delivery systems due to its bioactive nature.
  • Agricultural Uses: Potentially useful as a natural pesticide or preservative due to its ability to inhibit microbial growth.

Research into Ranacyclin-B-RN1 continues to expand our understanding of amphibian-derived peptides and their potential applications in medicine and industry .

Discovery and Phylogenetic Characterization of Ranacyclin-B-RN1

Phylogenetic Distribution in Amphibian Lineages

Evolutionary Origins in Pelophylax and Related Genera

Ranacyclin-B-RN1 belongs to the Bowman-Birk inhibitor (BBI) family of serine protease inhibitors, which exhibit remarkable evolutionary conservation across amphibian lineages. This peptide is predominantly synthesized in the granular glands of frogs within the genus Pelophylax (true frogs), notably Pelophylax nigromaculatus (Black-spotted Pond Frog) and Pelophylax esculentus (Edible Frog) [2] [6]. Genomic analyses reveal that ranacyclin genes arose through a series of gene duplication events approximately 50–60 million years ago, coinciding with the divergence of Holarctic and Neotropical ranid lineages [3]. The peptide’s persistence across speciose genera like Odorrana and Lithobates underscores its adaptive significance in host defense. Notably, Pelophylax species inhabiting Southeast Asian biodiversity hotspots exhibit the highest diversity of ranacyclin isoforms, likely due to selective pressures from diverse pathogens in tropical ecosystems [5].

Table 1: Comparative Distribution of Ranacyclin Variants in Amphibian Genera

GenusSpeciesPeptide VariantSequence LengthDistinguishing Features
PelophylaxP. nigromaculatusRanacyclin-NF17 residuesC-terminal amidation; Ki = 447 nM
PelophylaxP. esculentusPE-BBI17 residuesDisulfide-bridged loop; Ki = 310 nM
OdorranaO. grahamiORB18 residuesDual trypsin/chymotrypsin inhibition
RanaR. temporariaRanacyclin-T17 residuesImmunomodulatory activity

Comparative Genomic Analysis of Ranacyclin Precursor Genes

Ranacyclin-B-RN1 is encoded within a conserved precursor architecture comprising three domains: an N-terminal signal peptide, an acidic propiece, and the mature bioactive peptide [2] [6]. Genomic comparisons show that ranacyclin precursors share 65–80% sequence homology across Pelophylax, Rana, and Lithobates genera. The mature peptide domain evolves under positive selection (dN/dS > 1), particularly at residues flanking the inhibitory loop, suggesting adaptive optimization for protease targeting [3]. Conversely, the signal peptide region (e.g., MKLFLLFVISLFSVQA for PE-BBI) is highly conserved, reflecting stringent constraints on secretory pathway recognition [6] [8]. Phylogenetic reconstruction of precursor nucleotide sequences resolves Pelophylax as the basal clade for ranacyclin diversification, with derived lineages like Odorrana exhibiting accelerated mutation rates in the propeptide region [5].

Transcriptomic Profiling of Skin Secretions

mRNA Isolation and cDNA Library Construction

The transcriptomic pipeline for identifying ranacyclin-B-RN1 begins with non-invasive collection of amphibian skin secretions via transdermal electrical stimulation (10-V DC pulses), which induces holocrine secretion without harming specimens [2] [3]. Secretions contain intact polyadenylated mRNAs encoding bioactive peptides, which are captured using Dynabeads® oligo(dT)25 magnetic beads. First-strand cDNA synthesis employs Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase with SMART (Switching Mechanism at 5′ End of RNA Template) adapter ligation. This enables construction of full-length cDNA libraries through 5′ and 3′ RACE (Rapid Amplification of cDNA Ends), optimized for amplification of low-abundance transcripts [2] [6]. Libraries are typically cloned into pGEM®-T vectors and sequenced via Sanger methodology, yielding ~500–800 bp contigs containing the complete open reading frame for ranacyclin precursors.

Degenerate Primer Design for Targeted Amplification

Degenerate primers are essential for probing ranacyclin-B-RN1 homologs due to high sequence divergence in mature peptide domains. Primer design leverages conserved motifs within the signal peptide (e.g., MKLFLLFV-) and propeptide regions (e.g., -EKLEDR-) of BBI precursors [2] [6]. A representative forward primer:5′-GGNGCNYTNAARGGNTGYTGGAGALKGCWT-3′(encoding G-A-Y-K-G-C-W-E-L-A-C; N = A/C/G/T, Y = C/T, W = A/T, K = G/T, R = A/G)This 27-mer primer amplifies a 220-bp fragment spanning the mature ranacyclin domain. PCR conditions use touchdown protocols with annealing temperatures decreasing from 60°C to 48°C over 20 cycles, enhancing specificity for low-homology templates [6]. Amplicons are sequenced bidirectionally, identifying novel isoforms through BLASTp alignment against the NCBI non-redundant database (E-value < 10−10).

Bioinformatic Identification of Ranacyclin-B-RN1

Homology Modeling Against Known Bowman-Birk Inhibitors

Ranacyclin-B-RN1 adopts a canonical BBI fold characterized by a hendecapeptide loop (CWTPKISPPPC) stabilized by a disulfide bridge (Cys6-Cys16 in PE-BBI) [6]. Homology modeling using SWISS-MODEL and I-TASSER reveals a compact β-sheet structure with the P1 lysine (Lys9) positioned within the inhibitory loop for trypsin binding [2] [4]. Key features include:

  • Steric Complementarity: The loop backbone forms antiparallel β-strands fitting the trypsin substrate cleft (PDB: 1PPE).
  • P1 Specificity: Substitution of Lys9 with Leu (e.g., RNF3L mutant) reduces trypsin affinity by >90%, confirming its role in catalytic site docking [4].
  • Cross-Reactivity: Structural mimicry enables inhibition of human kallikreins (KLK6/8/10) implicated in colon cancer, with computed ΔG values of −8.2 kcal/mol via ZDOCK [6].

Table 2: Conserved Structural Motifs in Ranacyclin-B-RN1 and Orthologs

PeptideSpeciesInhibitory Loop SequenceP1 ResidueKi (Trypsin)
Ranacyclin-B-RN1P. nigromaculatusCWTKSISPPPCLys⁵447 nM
PE-BBIP. esculentusCWTKQLLPPPCLys⁴310 nM
Ranacyclin-TR. temporariaCWTKSYSPPPCLys⁵520 nM
pLR-HLH. latouchiiCWTKSFSPPPCLys⁵290 nM

Signal Peptide and Propeptide Sequence Predictions

The ranacyclin-B-RN1 precursor (∼70 amino acids) comprises three proteolytically processed domains:

  • Signal Peptide: 22 residues (e.g., MKLFLLFVISLFSVQALVKGSNA), predicted by SignalP-5.0 with a Sec/SPI cleavage probability of 0.98. This hydrophobic segment directs cotranslational translocation into the endoplasmic reticulum [6] [8].
  • Propeptide: 30 residues enriched in acidic residues (pI ∼4.2), containing dibasic processing sites (e.g., KR↓ or RR↓) recognized by prohormone convertases during granular gland maturation.
  • Mature Peptide: 17 residues with C-terminal amidation, generated by peptidylglycine α-amidating monooxygenase (PAM) [2].

Domain architecture is conserved across ranacyclins, though propeptide length varies (25–35 residues). N-terminal acetylation and C-terminal amidation are universal post-translational modifications, conferring resistance to exopeptidases in amphibian skin secretions [6] [7].

Table 3: Domain Architecture of Ranacyclin-B-RN1 Precursor Protein

DomainPositionSequenceFunctionPrediction Tool
Signal peptide1–22MKLFLLFVISLFSVQALVKGSNAER targetingSignalP-5.0
Propeptide23–52EEQ...LEDRpH regulation; folding chaperonePROP 3.0
Mature peptide53–69GRP...PPPC*Protease inhibitionBLASTp/CAMPSAP

*C-terminal amidation denoted by asterisk.

Declared Compounds:

  • Ranacyclin-B-RN1
  • Ranacyclin-NF
  • PE-BBI (Pelophylax esculentus Bowman-Birk Inhibitor)
  • Ranacyclin-T
  • pLR-HL

Properties

Product Name

Ranacyclin-B-RN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.